

discovery and synthesis of eperisone hydrochloride

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Compound of Interest

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An In-depth Technical Guide to the Discovery and Synthesis of **Eperisone Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eperisone hydrochloride is a centrally acting muscle relaxant that has been in clinical use for decades, primarily for treating muscle spasticity and associated pain. Initially, its mechanism was attributed to the inhibition of spinal reflexes and vasodilation. However, recent discoveries have revealed a more specific molecular target. This technical guide provides a comprehensive overview of the history, mechanism of action, and synthesis of **eperisone hydrochloride**. It includes detailed experimental protocols for its synthesis, a compilation of relevant quantitative data, and diagrams illustrating its synthetic pathway and biological mechanism to serve as a resource for researchers and professionals in drug development.

Discovery and Development

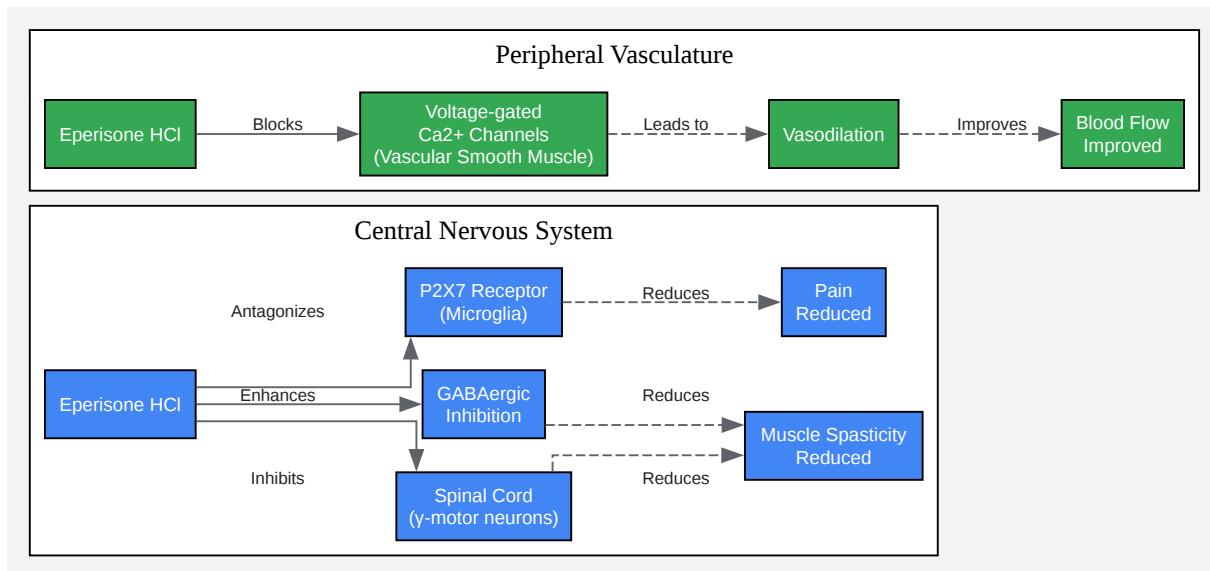
Eperisone hydrochloride, chemically known as (RS)-1-(4-ethylphenyl)-2-methyl-3-(1-piperidinyl)-1-propanone hydrochloride, was first launched in Japan in 1983 by Eisai Co., Ltd. [\[1\]](#)[\[2\]](#)[\[3\]](#). It was developed as a centrally acting muscle relaxant for the improvement of myotonic conditions and the treatment of spastic paralysis[\[1\]](#)[\[2\]](#). For over three decades, its precise biochemical mechanism of action remained largely unknown, though it was believed to act on the γ -motoneuron system in the spinal cord to suppress polysynaptic reflexes and inhibit afferent firing of muscle spindles[\[1\]](#). The drug is also structurally related to tolperisone, another

central muscle relaxant[1][4]. Racemic **eperisone hydrochloride** is indicated for conditions such as neck-shoulder-arm syndrome, low back pain, and spasticity resulting from neurological conditions[5].

Mechanism of Action

Eperisone hydrochloride's therapeutic effects are multifaceted, involving actions on the central nervous system and the vasculature.[6][7]

- Inhibition of Spinal Reflexes: The primary traditional view of its mechanism is the suppression of mono- and polysynaptic reflexes within the spinal cord.[6][8] It is believed to decrease the sensitivity of muscle spindles by inhibiting the spontaneous discharge of γ -motor neurons, which reduces the excitability of motor neurons that lead to muscle spasticity. [6][8][9]
- Vasodilation and Improved Circulation: Eperisone exhibits vasodilatory properties by acting as a calcium channel antagonist at smooth muscle cell membranes.[7][8][9] This blocking of voltage-dependent calcium influx leads to the relaxation of vascular smooth muscles, improving blood circulation.[7][8] This is particularly beneficial as muscle contracture can compress blood vessels, leading to ischemia and pain.[8]
- P2X7 Receptor Antagonism: For nearly 40 years, the specific molecular target of eperisone was unknown.[1] Recent research has identified **eperisone hydrochloride** as a potent antagonist of the purinergic P2X7 receptor, with an IC₅₀ of 15 nmol/L.[1] This discovery repositions eperisone as a potential therapeutic for neuropathic pain and other conditions where P2X7 receptors are implicated.[1][3] The drug shows high selectivity for the P2X7 receptor subtype.[1][3]
- GABAergic Inhibition: The drug also appears to enhance GABAergic inhibition, which is a major inhibitory pathway in the central nervous system.[6] This action contributes to stabilizing neural activity and reducing motor neuron excitability.[6]



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Eperisone's dual action on the CNS and peripheral vasculature.

Synthesis of Eperisone Hydrochloride

The most common and industrially applied synthesis of **eperisone hydrochloride** is via a Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde and a secondary amine, in this case, piperidine.

The primary route involves reacting 4-ethylpropiophenone, formaldehyde (often in the form of paraformaldehyde), and piperidine hydrochloride in a suitable solvent like isopropanol.[10][11][12][13]

Several alternative synthetic pathways have also been described[10]:

- Reaction of 4-ethyl-α-methyl-β-chloropropiophenone with piperidine.
- Cyclization of 4-ethyl-α-methyl-β-amino-propiophenone with 1,5-dibromopentane.

- A Friedel-Crafts reaction of ethylbenzene with 3-piperidinoisobutyryl chloride using an AlCl₃ catalyst.
- Condensation of 4-ethyl- α -methylenepropiophenone with piperidine.

General workflow for the synthesis of Eperisone HCl.

Experimental Protocols

The following protocols are synthesized from published methodologies, primarily patent literature, describing the Mannich reaction approach.[\[11\]](#)[\[12\]](#)[\[14\]](#)

Preparation of Piperidine Hydrochloride (Optional First Step)

- Reactants: 21 parts piperidine, 28 parts absolute ethanol, 34 parts concentrated hydrochloric acid (>37%).
- Procedure:
 - Charge piperidine and absolute ethanol into a suitable reaction vessel and begin stirring.
 - Add concentrated hydrochloric acid dropwise, maintaining the reaction temperature below 90°C.
 - Continue the reaction until the pH of the mixture is between 2 and 5.
 - Once the reaction is complete, recover the ethanol via distillation.
 - Cool the remaining mixture to 8-10°C to induce crystallization.
 - Isolate the piperidine hydrochloride crystals by centrifugation.

Synthesis of Eperisone Hydrochloride (One-Pot Method)

- Reactants: 36 parts 4-ethylpropiophenone, 7.2 parts paraformaldehyde, 27 parts piperidine hydrochloride, 16 parts isopropanol.
- Procedure:

- Sequentially charge the isopropanol, 4-ethylpropiophenone, piperidine hydrochloride, and paraformaldehyde into a reactor.
- Stir the mixture to ensure homogeneity.
- Heat the mixture to reflux (approximately 95-100°C) and maintain for 5-6 hours.
- After the reaction is complete, distill a portion of the isopropanol (approx. 7 parts) from the reaction mixture.
- Add an anti-solvent, such as isopropyl ether (approx. 55 parts), to the concentrated mixture to induce crystallization of the product.
- Cool the slurry to 8-10°C to maximize crystal formation.
- Isolate the crude **eperisone hydrochloride** product by centrifugation.

Purification of Eperisone Hydrochloride

- Reactants: Crude **eperisone hydrochloride**, absolute ethanol, acetone, activated carbon.
- Procedure:
 - Take the crude **eperisone hydrochloride** and dissolve it in a mixture of absolute ethanol (approx. 60 parts) and acetone (approx. 66 parts) with stirring.
 - Add activated carbon (approx. 1 part) to the solution.
 - Heat the mixture to reflux (57-60°C) for 30 minutes for decolorization.
 - Perform a hot filtration to remove the activated carbon.
 - Cool the filtrate to 8-10°C and allow it to stand for approximately 16 hours for crystallization.
 - Isolate the purified crystals by centrifugation.
 - Dry the final product at 35-40°C for 3 hours to obtain pure **eperisone hydrochloride**.

Quantitative Data

Table 1: Physicochemical Properties

Property	Value	Reference(s)
Chemical Formula	<chem>C17H25NO.HCl</chem>	[4]
Molecular Weight	295.85 g/mol	[4][15]
CAS Number	56839-43-1	[4][15]
Melting Point	165-167°C; 171°C	[15][16]
Appearance	White crystalline powder	[16]
Solubility	Freely soluble in methanol, ethanol, distilled water; Soluble in 0.1 N HCl, chloroform	[16]
UV λ_{max}	261.4 nm (in water); 257 nm	[17][18]

Table 2: Synthesis and Purity Data

Parameter	Value	Reference(s)
Typical Yield	87% - 89%	[12]
Purity (Post-Refining)	≥99.0% (typically 99.3% - 99.5%)	[12]
Purity (Commercial)	≥98%	[4]

Table 3: Pharmacokinetic Parameters (Human Oral Administration)

Parameter	Value	Reference(s)
Time to Peak (Tmax)	1.6 - 1.9 hours	[9]
Elimination Half-life (t ^{1/2})	1.6 - 1.8 hours; 3.81 hours	[9][19]
Apparent Clearance (CL/F)	39.24 x 10 ³ L/h	[19]
Apparent Volume of Distribution (Vz/F)	197.23 x 10 ³ L	[19]
Relative Bioavailability (Osmotic vs. IR)	109.7%	[20]

Table 4: Analytical and Biological Activity Data

Parameter	Method	Value	Reference(s)
Biological Activity (IC ₅₀)	P2X7 Receptor Antagonism	15 nmol/L	[1]
Linearity Range (HPLC)	RP-HPLC	30-120 µg/mL	[21]
Linearity Range (UV)	UV Spectrophotometry	2-20 µg/mL	[17]
Retention Time (HPLC)	RP-HPLC	3.6 min; 3.84 min	[18][21]
Limit of Detection (LOD)	LC-ESI-MS/MS (in plasma)	0.01 ng/mL	[20]

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